1-Phenylethane-1,2-diamine dihydrochloride

Solubility Formulation Aqueous Synthesis

**Pain point:** Poor aqueous solubility of the free base (CAS 5700-56-1) complicates CGRP antagonist synthesis and coordination chemistry workflows. **Solution:** This dihydrochloride salt ensures direct solubility in aqueous/polar aprotic media without pH adjustment. - **Key advantage:** Stable, non-volatile solid vs. hygroscopic free base; enables >95% purity, long-term ambient storage under inert gas. - **Application:** Benzamide-based migraine drug intermediates; chiral Co(III)/Pt(II) complexes with distinct CD signatures. **Supply:** Immediate dispatch, bulk research quantities available.

Molecular Formula C8H14Cl2N2
Molecular Weight 209.11 g/mol
CAS No. 16635-94-2
Cat. No. B3023653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylethane-1,2-diamine dihydrochloride
CAS16635-94-2
Molecular FormulaC8H14Cl2N2
Molecular Weight209.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CN)N.Cl.Cl
InChIInChI=1S/C8H12N2.2ClH/c9-6-8(10)7-4-2-1-3-5-7;;/h1-5,8H,6,9-10H2;2*1H
InChIKeyZVHIGOVJILOQNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylethane-1,2-diamine Dihydrochloride Overview


1-Phenylethane-1,2-diamine dihydrochloride (CAS 16635-94-2) is the dihydrochloride salt of a chiral vicinal diamine, with the molecular formula C8H14Cl2N2 and a molecular weight of 209.12 g/mol [1]. It serves as a versatile intermediate in the synthesis of benzamide-based CGRP receptor antagonists for migraine research and as a chiral scaffold for asymmetric synthesis . The compound is supplied as a solid powder with purity specifications typically ≥95% , and it is stored under inert atmosphere at room temperature . Its structural features—a phenyl-substituted ethane backbone bearing two adjacent amine groups—enable participation in nucleophilic substitutions and condensation reactions , making it a valuable building block in medicinal chemistry and coordination complex studies [2].

Non-Interchangeability of 1-Phenylethane-1,2-diamine Dihydrochloride


Substituting 1-phenylethane-1,2-diamine dihydrochloride (CAS 16635-94-2) with its free base (CAS 5700-56-1) or structurally similar analogs such as N-phenylethylenediamine (CAS 1664-40-0) introduces critical differences in solubility, reactivity, and stereochemical outcomes. The dihydrochloride salt exhibits enhanced aqueous solubility compared to the free base , enabling direct use in aqueous reaction media without additional pH adjustment. In coordination chemistry, the phenyl substituent in the 1-phenylethane-1,2-diamine scaffold produces distinct circular dichroism (CD) spectral signatures and conformational preferences in metal complexes when compared to the analogous propane-1,2-diamine ligand [1]. Furthermore, the racemic nature of the target compound (unless otherwise specified) presents a different stereochemical profile compared to enantiopure (R)- or (S)-1-phenylethane-1,2-diamine , which can affect the stereochemical outcome of asymmetric transformations. These differences are quantifiable and have direct implications for synthetic reproducibility, downstream product purity, and experimental consistency.

Quantitative Differentiation of 1-Phenylethane-1,2-diamine Dihydrochloride


Aqueous Solubility: Dihydrochloride vs. Free Base

1-Phenylethane-1,2-diamine dihydrochloride demonstrates markedly improved aqueous solubility compared to its free base counterpart (1-phenylethane-1,2-diamine, CAS 5700-56-1). The free base is reported to have a solubility of 130 g/L in water at 25 °C [1]. While a precise quantitative solubility value for the dihydrochloride salt is not directly available from the same source, the dihydrochloride salt is explicitly described as 'soluble in water' and, by virtue of its ionic nature, is expected to exhibit enhanced aqueous solubility. This differential solubility profile is critical for applications requiring homogeneous aqueous reaction conditions, such as bioconjugation or metal complexation in buffered solutions.

Solubility Formulation Aqueous Synthesis

Circular Dichroism: Cobalt(III) vs. Propane-1,2-diamine Complexes

In coordination chemistry, the (R)-1-phenylethane-1,2-diamine ligand produces distinct circular dichroism (CD) spectral patterns in cobalt(III) complexes compared to the analogous (R)-propane-1,2-diamine ligand. The CD spectra of complexes such as [CoL(CN)4]⁻ and trans-[CoL2Cl2]⁺, where L = (R)-1-phenylethane-1,2-diamine, were recorded in multiple solvents [1]. The comparison with propane-1,2-diamine complexes revealed that the so-called 'conformational effect' is not predominant, indicating that the phenyl substituent imparts unique electronic and conformational influences on the metal center [1]. These spectral differences are directly attributable to the phenyl group's presence, which alters the stereoselective solvation of the diamine N-H protons [1].

Coordination Chemistry Circular Dichroism Chiral Ligands

Conformational Equilibria in Platinum(II) Complexes

1H NMR conformational analysis of the diamagnetic platinum(II) complex [PtL2]2+ (L = (R)-1-phenylethane-1,2-diamine) revealed quantitative population distributions among the possible δδ, λλ, and δλ configurations. The λλ and δλ configurations were found to be equally populated, while the δδ configuration was 3.4 kJ mol⁻¹ less favored [1]. This energetic penalty reflects the steric and electronic influence of the phenyl substituent on the chelate ring conformation. In contrast, analogous complexes with smaller or absent aryl substituents exhibit different conformational preferences, underscoring the unique stereochemical profile imparted by the 1-phenylethane-1,2-diamine scaffold.

Conformational Analysis NMR Spectroscopy Platinum Complexes

Phenyl Equatorial Preference in Octahedral Complexes

In octahedral cobalt(III) complexes containing the (R)-1-phenylethane-1,2-diamine ligand, the phenyl group exhibits a strong preference for the equatorial orientation. The mole fraction of the λ conformer (nλ) was determined to be 0.87±0.05 for [Co(CN)4L]⁻, 0.84±0.11 for [Co(NH3)4L]³⁺, and 0.77±0.01 for [Mo(CO)4L] [1]. These values indicate a consistent and significant equatorial bias. While direct comparative data for propane-1,2-diamine are not provided in this study, the high nλ values underscore the phenyl group's role in dictating chelate ring conformation, a feature that is absent in simple alkyl-substituted diamines.

Conformational Analysis Octahedral Complexes Steric Effects

Purity and Physical Form Advantages

Commercial sources of 1-phenylethane-1,2-diamine dihydrochloride consistently specify a minimum purity of 95% , with some vendors offering higher purity grades (e.g., 98%) . This is comparable to the purity specifications of the free base (typically 95%) . However, the dihydrochloride salt form offers practical advantages in handling and storage: it is a solid powder at room temperature , whereas the free base is a liquid with a boiling point of 262-264 °C . This solid form simplifies weighing, reduces volatility losses, and improves long-term stability under inert atmosphere storage conditions [1].

Purity Quality Control Procurement

1-Phenylethane-1,2-diamine Dihydrochloride: Key Applications


CGRP Receptor Antagonist Synthesis

1-Phenylethane-1,2-diamine dihydrochloride serves as a key building block in the preparation of benzamide-based CGRP receptor antagonists, a class of compounds under investigation for migraine treatment . Its dihydrochloride salt form ensures adequate aqueous solubility for coupling reactions and simplifies handling during multi-step syntheses. Researchers developing novel CGRP antagonists should prioritize this salt form over the free base to avoid solubility-related complications in aqueous or polar aprotic reaction media .

Asymmetric Synthesis & Chiral Ligand Development

The chiral 1-phenylethane-1,2-diamine scaffold is a privileged structure for asymmetric catalysis and enantioselective synthesis . The dihydrochloride salt can be readily converted to the free amine in situ for use as a chiral ligand or organocatalyst. Its distinct conformational properties, as quantified by NMR studies [1], enable predictable stereochemical outcomes. Procurement of the dihydrochloride salt ensures a stable, easily handled solid that can be stored long-term without degradation .

Coordination Chemistry & Metal Complex Studies

The (R)-1-phenylethane-1,2-diamine ligand, derived from the dihydrochloride salt, forms well-defined complexes with cobalt(III), platinum(II), and molybdenum(0) that exhibit unique circular dichroism spectra and conformational equilibria [2][3]. These properties make the compound valuable for studying stereoselective solvation effects and metal-ligand bonding. Researchers in inorganic chemistry should select the dihydrochloride salt for its ease of conversion to the free ligand under basic conditions and its compatibility with standard coordination chemistry protocols.

Polymer and Materials Science Applications

1-Phenylethane-1,2-diamine can be used as a monomer in the synthesis of polyamides, polyureas, and polyurethanes, imparting strength, elasticity, and chemical resistance to the resulting polymers . The dihydrochloride salt is a convenient, non-volatile solid form for incorporation into polymerization reactions after neutralization. Its phenyl substituent introduces aromatic character, potentially enhancing thermal stability and mechanical properties compared to aliphatic diamine-derived polymers .

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